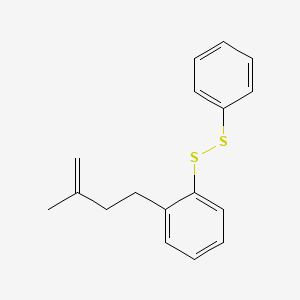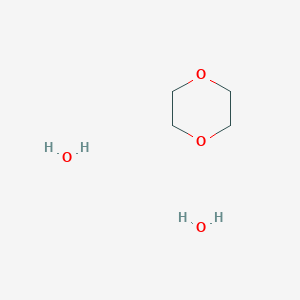
1-(3-Methylbut-3-en-1-yl)-2-(phenyldisulfanyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Methylbut-3-en-1-yl)-2-(phenyldisulfanyl)benzene is an organic compound characterized by the presence of a benzene ring substituted with a phenyldisulfanyl group and a 3-methylbut-3-en-1-yl group
Métodos De Preparación
The synthesis of 1-(3-Methylbut-3-en-1-yl)-2-(phenyldisulfanyl)benzene typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-methylbut-3-en-1-ol and 2-bromobenzene.
Formation of the Phenyldisulfanyl Group: The phenyldisulfanyl group can be introduced through a reaction between 2-bromobenzene and a disulfide compound under suitable conditions.
Coupling Reaction: The final step involves a coupling reaction between the intermediate product and 3-methylbut-3-en-1-ol to form the desired compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to achieve higher yields and purity.
Análisis De Reacciones Químicas
1-(3-Methylbut-3-en-1-yl)-2-(phenyldisulfanyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the cleavage of the disulfide bond to form thiols.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common reagents and conditions used in these reactions include acids, bases, solvents, and catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(3-Methylbut-3-en-1-yl)-2-(phenyldisulfanyl)benzene has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It is studied for its potential biological activities, such as antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a drug precursor or active pharmaceutical ingredient.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 1-(3-Methylbut-3-en-1-yl)-2-(phenyldisulfanyl)benzene involves its interaction with molecular targets and pathways. The disulfide bond in the compound can undergo redox reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can result in various biological effects, such as enzyme inhibition or modulation of signaling pathways.
Comparación Con Compuestos Similares
1-(3-Methylbut-3-en-1-yl)-2-(phenyldisulfanyl)benzene can be compared with other similar compounds, such as:
1-(3-Methylbut-3-en-1-yl)-2-(phenylthio)benzene: This compound has a similar structure but contains a thiol group instead of a disulfide group.
1-(3-Methylbut-3-en-1-yl)-2-(phenylsulfonyl)benzene: This compound contains a sulfonyl group, which imparts different chemical and biological properties.
1-(3-Methylbut-3-en-1-yl)-2-(phenylsulfinyl)benzene: This compound contains a sulfinyl group, which also affects its reactivity and applications.
The uniqueness of this compound lies in its disulfide bond, which provides distinct redox properties and potential for diverse applications.
Propiedades
Número CAS |
59321-14-1 |
|---|---|
Fórmula molecular |
C17H18S2 |
Peso molecular |
286.5 g/mol |
Nombre IUPAC |
1-(3-methylbut-3-enyl)-2-(phenyldisulfanyl)benzene |
InChI |
InChI=1S/C17H18S2/c1-14(2)12-13-15-8-6-7-11-17(15)19-18-16-9-4-3-5-10-16/h3-11H,1,12-13H2,2H3 |
Clave InChI |
RYWCEXMJZXYLNU-UHFFFAOYSA-N |
SMILES canónico |
CC(=C)CCC1=CC=CC=C1SSC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(2-{[2-(Heptylsulfanyl)ethyl]sulfanyl}ethyl)sulfanyl]heptane](/img/structure/B14597459.png)
![1,6-Diazabicyclo[4.1.0]heptane](/img/structure/B14597463.png)
![N-[(4aR,9bR)-8,9b-Dimethyl-4a,9b-dihydrodibenzo[b,d]furan-3(4H)-ylidene]hydroxylamine](/img/structure/B14597473.png)
![1-[(2-{[2-(Heptylsulfanyl)ethyl]sulfanyl}ethyl)sulfanyl]heptane](/img/structure/B14597483.png)
methanone](/img/structure/B14597499.png)
![5(2H)-Isoxazolone, 4-[(diethylamino)methyl]-3-phenyl-](/img/structure/B14597511.png)
![1H-Pyrazole-3-carboxylic acid, 4-[(acetyloxy)methyl]-, ethyl ester](/img/structure/B14597513.png)
![8-Bromo-6-methyl-2H-[1,3]dioxolo[4,5-G]isoquinolin-6-ium bromide](/img/structure/B14597514.png)


![3-(6-Methyl-7-oxo-1,4-dioxaspiro[4.4]nonan-6-yl)propanoic acid](/img/structure/B14597528.png)


